6-(Trifluoromethyl)quinolin-8-ol
Overview
Description
6-(Trifluoromethyl)quinolin-8-ol is a fluorinated quinoline derivative with the chemical formula C10H6F3NO and a molecular weight of 213.16 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 8-position of the quinoline ring imparts distinct characteristics to this molecule.
Preparation Methods
The synthesis of 6-(Trifluoromethyl)quinolin-8-ol involves several methods, including cyclization, cycloaddition reactions, and direct fluorination . One common synthetic route is the nucleophilic displacement of halogen atoms or the diaza group. Industrial production methods often utilize organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
6-(Trifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinolinone derivatives, reduced quinolines, and substituted quinolines .
Scientific Research Applications
6-(Trifluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to antibacterial and antiviral effects . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
6-(Trifluoromethyl)quinolin-8-ol can be compared with other fluorinated quinolines, such as:
8-Fluoro-6-(trifluoromethyl)quinolin-4-ol: This compound has similar fluorinated properties but differs in the position of the fluorine atom.
5,7,8-Trifluoroquinoline: This compound has multiple fluorine atoms, which can alter its chemical reactivity and biological activity.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: This compound has additional fluorine atoms, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-(trifluoromethyl)quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-14-9(6)8(15)5-7/h1-5,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGZQYRBAXZYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301213 | |
Record name | 6-(Trifluoromethyl)-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-70-0 | |
Record name | 6-(Trifluoromethyl)-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)-8-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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